

# BRD0705 stability and storage conditions

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## Compound of Interest

Compound Name: BRD0705

Cat. No.: B2589819

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## BRD0705 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **BRD0705**, a potent and paralog-selective GSK3 $\alpha$  inhibitor.

## Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of **BRD0705**?

A: The solid form of **BRD0705** is stable for an extended period when stored at -20°C. For optimal stability, it is recommended to store the powder at -20°C.[1][2][3][4] Some suppliers suggest that storage at 4°C is also acceptable for shorter periods (up to 2 years).[2]

Q2: What are the recommended storage conditions for **BRD0705** in solvent?

A: Once dissolved, **BRD0705** solutions should be stored at -80°C for long-term stability (up to 1 year).[1][4] For shorter-term storage (up to 1 month), -20°C is also acceptable.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]

Q3: What solvents can I use to dissolve **BRD0705**?

A: **BRD0705** is soluble in DMSO and Methanol.[3] For creating stock solutions, DMSO is commonly used, with a high solubility of up to 300 mg/mL.[1]

Q4: I'm having trouble dissolving **BRD0705** in DMSO. What should I do?

A: Sonication is recommended to aid in the dissolution of **BRD0705** in DMSO.<sup>[1]</sup> If you are still experiencing issues, ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.<sup>[4]</sup>

Q5: How should I prepare **BRD0705** for in vivo experiments?

A: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.<sup>[5][6]</sup> A common formulation involves a multi-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.<sup>[1]</sup> If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.<sup>[5][6]</sup>

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in stock solution upon freezing	The concentration of BRD0705 is too high for the solvent at low temperatures.	Prepare aliquots of a slightly lower concentration. Before use, gently warm the vial to room temperature and vortex to ensure complete dissolution.
Inconsistent results in cell-based assays	Degradation of BRD0705 due to repeated freeze-thaw cycles of the stock solution.	Aliquot the stock solution into single-use volumes after the initial preparation to avoid multiple freeze-thaw cycles. <a href="#">[5]</a>
Compound precipitation in in vivo formulation	The formulation is not stable for extended periods.	Always prepare the in vivo working solution fresh on the day of the experiment. <a href="#">[5]</a> <a href="#">[6]</a> If precipitation occurs during preparation, use sonication or gentle warming to aid dissolution. <a href="#">[5]</a> <a href="#">[6]</a>
Low apparent potency in experiments	The compound may have degraded due to improper storage.	Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for solutions in solvent). <a href="#">[1]</a> <a href="#">[4]</a>

## Quantitative Data Summary

### Storage Conditions

Form	Storage Temperature	Stability Duration	Source
Powder	-20°C	≥ 4 years	[3]
Powder	-20°C	3 years	[1][2][4]
Powder	4°C	2 years	[2]
In Solvent	-80°C	1 year	[1][4]
In Solvent	-80°C	6 months	[5]
In Solvent	-20°C	1 month	[4][5]

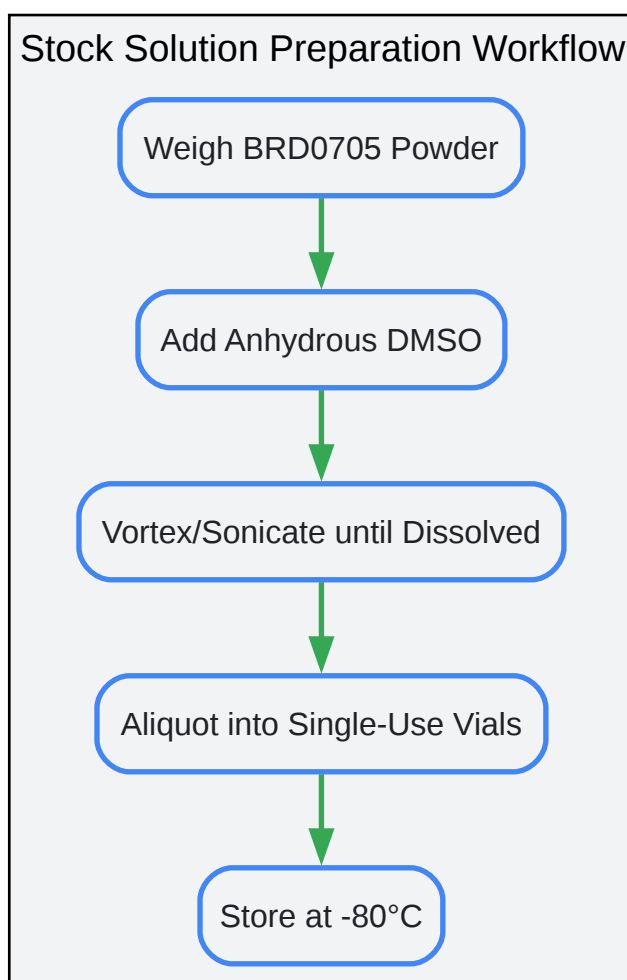
## Solubility

Solvent	Concentration	Notes	Source
DMSO	300 mg/mL (933.36 mM)	Sonication is recommended.	[1]
DMSO	64 mg/mL (199.11 mM)	Use fresh, moisture-free DMSO.	[4]
Methanol	Soluble	-	[3]
In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)	5 mg/mL (15.56 mM)	Sonication is recommended.	[1]
In Vivo Formulation (10% DMSO + 90% Corn oil)	≥ 7.5 mg/mL	Not recommended for dosing periods longer than half a month.	[6]

## Experimental Protocols & Workflows

### Preparation of BRD0705 Stock Solution

A crucial first step in many experiments is the preparation of a concentrated stock solution, which is then diluted to the final working concentration.



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Caption: Workflow for preparing a **BRD0705** stock solution.

## Biochemical Kinase Assay for IC<sub>50</sub> Determination

This assay is used to measure the concentration of **BRD0705** required to inhibit 50% of the enzymatic activity of GSK3 $\alpha$  and GSK3 $\beta$ .

Objective: To determine the IC<sub>50</sub> values of **BRD0705** against GSK3 $\alpha$  and GSK3 $\beta$ .

Materials:

- Recombinant human GSK3 $\alpha$  and GSK3 $\beta$  enzymes

- GSK3 peptide substrate
- ATP
- **BRD0705**
- Assay buffer
- Kinase detection reagent

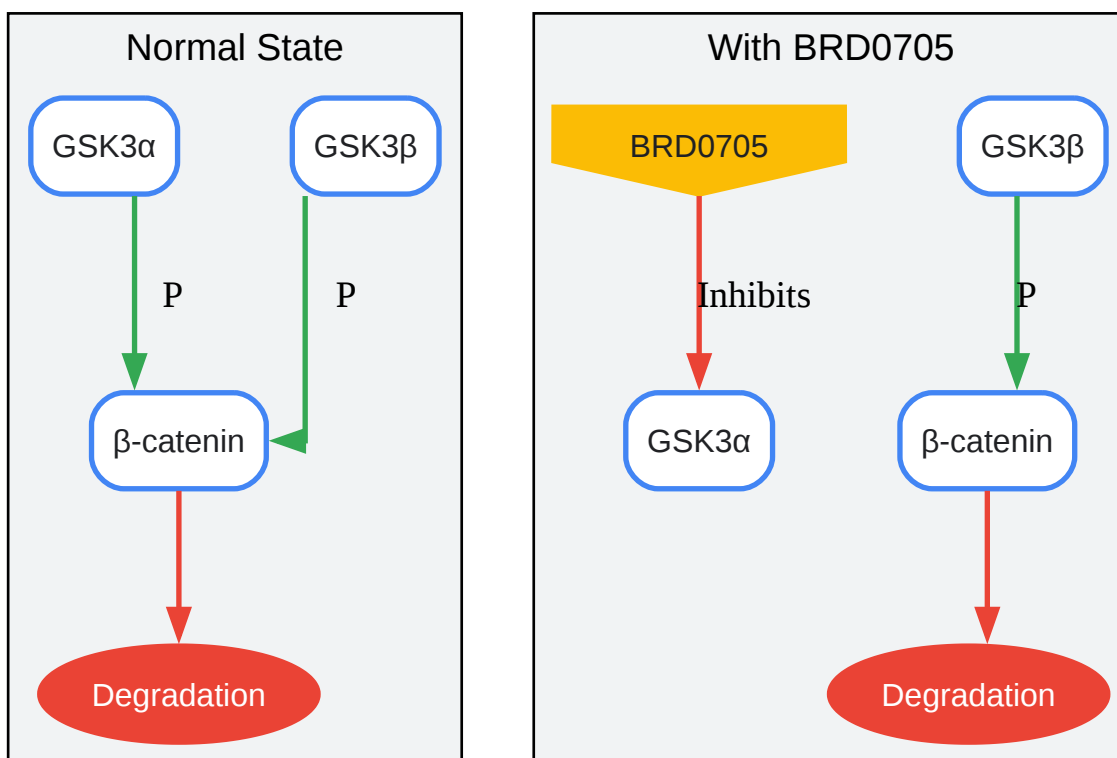
#### Methodology:

- Prepare a serial dilution of **BRD0705** in the assay buffer.
- In a multi-well plate, add the GSK3 enzyme (either GSK3 $\alpha$  or GSK3 $\beta$ ), the peptide substrate, and the various concentrations of **BRD0705**.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and for the appropriate time for the enzyme.
- Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., a reagent that measures the amount of phosphorylated substrate).
- Plot the kinase activity against the logarithm of the **BRD0705** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Signaling Pathway

### BRD0705 Mechanism of Action in the Wnt/ $\beta$ -catenin Pathway

**BRD0705** is a selective inhibitor of GSK3 $\alpha$ . In the canonical Wnt signaling pathway, GSK3 (both  $\alpha$  and  $\beta$  isoforms) plays a key role in the degradation of  $\beta$ -catenin. By selectively inhibiting GSK3 $\alpha$ , **BRD0705** can modulate downstream effects without significantly impacting the GSK3 $\beta$ -mediated degradation of  $\beta$ -catenin, a key concern for potential off-target effects.[7][8][9]

BRD0705 Selective Inhibition of GSK3 $\alpha$ 

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Caption: **BRD0705** selectively inhibits GSK3 $\alpha$ , leaving GSK3 $\beta$ -mediated  $\beta$ -catenin degradation intact.

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